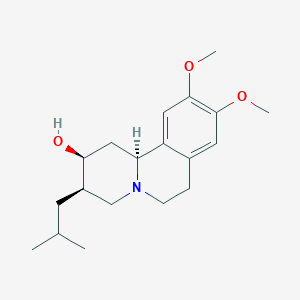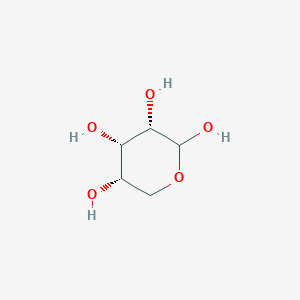
L-ribopyranose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-ribopyranose is a stereoisomer of ribopyranose, a cyclic form of the sugar ribose. Ribose is a pentose sugar with the chemical formula C5H10O5. It is a crucial component of ribonucleotides, which are the building blocks of ribonucleic acid (RNA). L-ribose, the L-stereoisomer of ribose, is not naturally occurring and was first synthesized by Emil Fischer and Oscar Piloty .
准备方法
Synthetic Routes and Reaction Conditions
L-ribopyranose can be synthesized from L-arabinose through a series of chemical reactions. The process involves treating L-arabinose with an alcohol solvent in the presence of an acid to prepare 1-alkoxy-L-arabinopyranose. This intermediate is then reacted with acyl chloride to form 1-alkoxy-2,3,4-triacyl-L-arabinopyranose. The alkoxy group is brominated to produce 1-bromo-2,3,4-triacyl-L-arabinopyranose, which is then reacted with zinc in the presence of ethyl acetate and an organic base to form glycal. Glycal is treated with an alcohol solvent in the presence of an acid to yield 1-alkoxy-2-deoxy-3,4-diacyl-L-ribopyranose. Finally, this compound is treated with a base to produce 1-alkoxy-2-deoxy-L-ribopyranose, which is hydrolyzed in the presence of an acid catalyst to obtain this compound .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
L-ribopyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or nitric acid under controlled conditions to produce ribonic acid derivatives.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst to produce ribitol.
Substitution: Substitution reactions involve replacing one or more hydroxyl groups with other functional groups using reagents like acyl chlorides or alkyl halides.
Major Products
Oxidation: Ribonic acid derivatives
Reduction: Ribitol
Substitution: Various substituted ribopyranose derivatives
科学研究应用
L-ribopyranose has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a starting material for the synthesis of various nucleoside analogs and other complex molecules. It is also employed in the study of carbohydrate chemistry and the development of new synthetic methodologies .
Biology
In biological research, this compound is used to study the structure and function of ribonucleotides and RNA. It is also utilized in the investigation of enzyme mechanisms and the development of enzyme inhibitors .
Medicine
Some L-nucleosides derived from this compound exhibit low toxicity and good antiviral effects .
Industry
In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. It is also employed in the manufacture of specialty chemicals and as a building block for various chemical syntheses .
作用机制
The mechanism of action of L-ribopyranose involves its interaction with specific molecular targets and pathways. In biological systems, this compound can be incorporated into nucleotides and nucleic acids, affecting gene expression and protein synthesis. It can also act as a substrate or inhibitor for various enzymes involved in carbohydrate metabolism .
相似化合物的比较
L-ribopyranose is similar to other pentose sugars, such as D-ribose, D-arabinose, and L-arabinose. its unique stereochemistry distinguishes it from these compounds.
Similar Compounds
D-ribose: A naturally occurring pentose sugar that is a component of RNA.
D-arabinose: A pentose sugar found in nature, often used in the synthesis of nucleosides.
L-arabinose: A naturally occurring pentose sugar used as a starting material for the synthesis of this compound.
Uniqueness
This compound’s uniqueness lies in its L-configuration, which is not commonly found in nature. This configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
150.13 g/mol |
IUPAC 名称 |
(3S,4S,5S)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m0/s1 |
InChI 键 |
SRBFZHDQGSBBOR-OWMBCFKOSA-N |
手性 SMILES |
C1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O |
规范 SMILES |
C1C(C(C(C(O1)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4,5,5-Tetramethyl-2-[2-(3-nitrophenyl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13407466.png)
![[(7S,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-(4-aminopiperidin-1-yl)-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13407470.png)
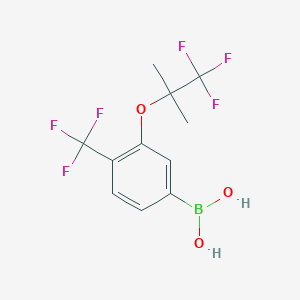

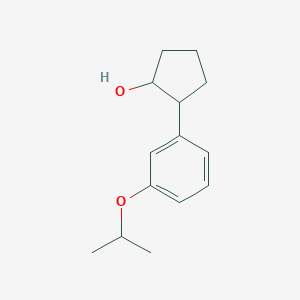
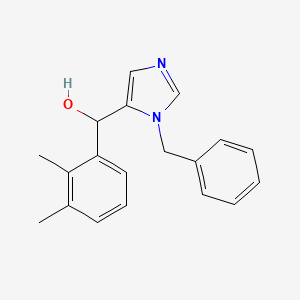
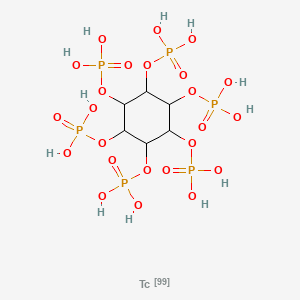
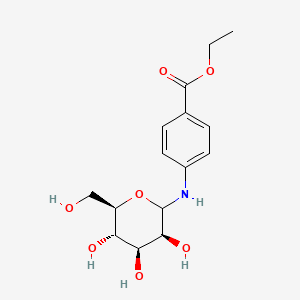
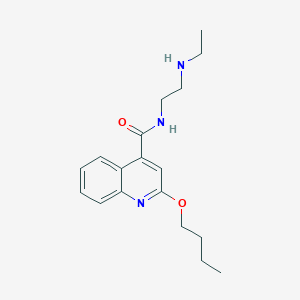
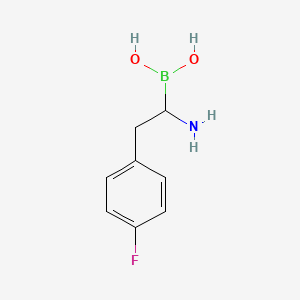

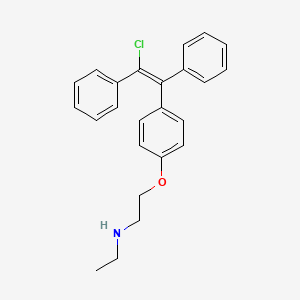
![[(2R,6S)-6-[(3S,8S,9S,10R,13S,14S,16S,17R)-3-(2,2-dimethylpropanoyloxy)-16-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] 2,2-dimethylpropanoate](/img/structure/B13407529.png)
